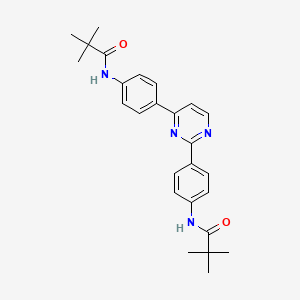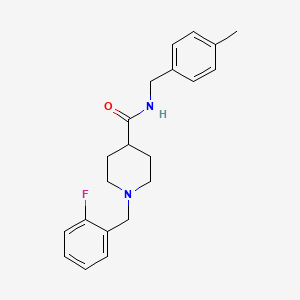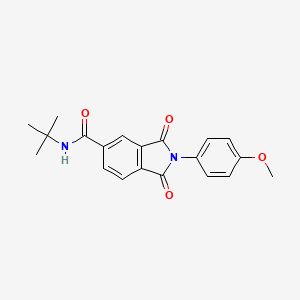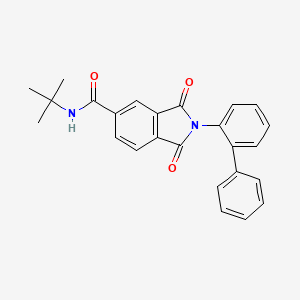
N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide)
説明
N,N'-(2,4-pyrimidinediyldi-4,1-phenylene)bis(2,2-dimethylpropanamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and catalysis. The compound is commonly referred to as PDP and has a molecular formula of C26H34N4O2.
作用機序
The mechanism of action of PDP involves the inhibition of the target enzyme by binding to its active site. The binding of PDP to the enzyme prevents the substrate from binding, leading to the inhibition of the enzyme's activity. This mechanism of action is similar to that of other enzyme inhibitors and is the basis for its potential therapeutic applications.
Biochemical and Physiological Effects
PDP has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to exhibit antidepressant-like effects in animal models of depression. Additionally, PDP has been shown to exhibit anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of PDP in lab experiments is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying enzyme function and inhibition. However, one limitation is that PDP is a relatively new compound, and its synthesis is complex and time-consuming. Therefore, its availability may be limited, making it challenging to conduct large-scale experiments.
将来の方向性
There are several future directions for research on PDP. One potential direction is to explore its potential applications in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential applications in materials science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis for large-scale production.
Conclusion
In conclusion, PDP is a promising compound with potential applications in various fields such as drug discovery, materials science, and catalysis. Its potent inhibitory activity against various enzymes makes it a valuable tool for studying enzyme function and inhibition. Further research is needed to fully explore its potential applications and to optimize its synthesis for large-scale production.
科学的研究の応用
PDP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, PDP has the potential to be developed as a therapeutic agent for these diseases.
特性
IUPAC Name |
N-[4-[2-[4-(2,2-dimethylpropanoylamino)phenyl]pyrimidin-4-yl]phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-25(2,3)23(31)28-19-11-7-17(8-12-19)21-15-16-27-22(30-21)18-9-13-20(14-10-18)29-24(32)26(4,5)6/h7-16H,1-6H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZQMPYXEFRNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-cyano-1-(4-morpholinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3567137.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3567144.png)
![N-(tert-butyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3567149.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3567155.png)
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3567161.png)
![4-methyl-1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B3567167.png)

![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3567180.png)
![N,N'-di-tert-butyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3567183.png)

![5,5'-oxybis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567206.png)

![5,5'-sulfonylbis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567213.png)
![N-(4-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3567231.png)
